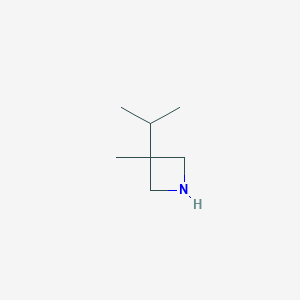
3-Isopropyl-3-methyl-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-3-methyl-azetidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity
3-Isopropyl-3-methyl-azetidine and its derivatives have shown promising antimicrobial properties. Research indicates that azetidine derivatives can exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis and other pathogens. For instance, a study identified azetidine derivatives with notable antimycobacterial activity, suggesting their potential as lead compounds in tuberculosis treatment .
Anticancer Properties
Azetidines have also been investigated for their anticancer effects. Some derivatives have demonstrated efficacy against various cancer cell lines, including breast carcinoma (MCF-7) and lung adenocarcinoma (A549). In vitro studies indicated that certain azetidine compounds inhibited cell proliferation effectively, pointing to their potential as anticancer agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of azetidine derivatives. Specifically, modifications to the azetidine structure have been linked to enhanced acetylcholinesterase inhibition, which is crucial in treating neurodegenerative diseases such as Alzheimer's . This suggests that this compound could be a candidate for further development in neuroprotective therapies.
Synthetic Strategies
The synthesis of this compound involves several methodologies that leverage its reactive nature due to ring strain. The following synthetic approaches have been documented:
- Nucleophilic Ring Opening: This method utilizes nucleophiles to expand the azetidine ring into more complex structures, yielding substituted amines that can serve as intermediates in drug development .
- Peptidomimetics: Azetidines are valuable in the design of peptidomimetics due to their ability to mimic peptide bonds while providing structural diversity .
- Library Development: Researchers have synthesized libraries of azetidine derivatives to screen for biological activity across various targets, including antibacterial and antifungal activities .
Case Study 1: Antimycobacterial Activity
A bespoke library of azetidine derivatives was screened for antimycobacterial activity at the University of Birmingham Drug Discovery Facility. One compound, BGAz-001, exhibited significant potency against Mycobacterium tuberculosis, demonstrating the potential of azetidines in combating drug-resistant infections .
Case Study 2: Anticancer Activity
In a study evaluating a series of substituted azetidines, several compounds showed promising results against cancer cell lines. The synthesized derivatives were tested for their ability to inhibit growth in MCF-7 and HCT-116 cells, with some exhibiting IC50 values comparable to established chemotherapeutics .
Case Study 3: Neuroprotective Properties
A recent investigation into 3-aryl-3-azetidinyl acetic acid methyl esters revealed their potential as acetylcholinesterase inhibitors. The study highlighted the structure-activity relationship (SAR) that could guide future modifications for improved efficacy against neurodegenerative diseases .
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
1507658-30-1 |
|---|---|
Molekularformel |
C7H15N |
Molekulargewicht |
113.2 g/mol |
IUPAC-Name |
3-methyl-3-propan-2-ylazetidine |
InChI |
InChI=1S/C7H15N/c1-6(2)7(3)4-8-5-7/h6,8H,4-5H2,1-3H3 |
InChI-Schlüssel |
IMOVOKLNORIVJL-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CNC1)C |
Kanonische SMILES |
CC(C)C1(CNC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















